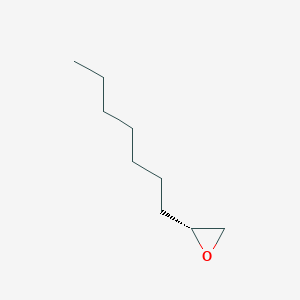

(2R)-2-Heptyloxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-heptyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-3-4-5-6-7-9-8-10-9/h9H,2-8H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOYTMXAKFMIRK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2R)-2-Heptyloxirane CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (2R)-2-Heptyloxirane, a chiral epoxide of interest in synthetic organic chemistry and drug development. This document details its chemical identity, physical properties, and a detailed protocol for its enantioselective synthesis.

Chemical Identity and Molecular Structure

This compound is the (R)-enantiomer of 2-heptyloxirane, also known as 1,2-epoxynonane. It is a chiral epoxide featuring a heptyl chain attached to one carbon of the oxirane ring.

-

IUPAC Name: this compound

-

CAS Number: 130466-96-5[1]

-

Molecular Formula: C₉H₁₈O

-

Molecular Weight: 142.24 g/mol [1]

-

Canonical SMILES: CCCCCCC[C@H]1CO1

-

InChI: InChI=1S/C9H18O/c1-2-3-4-5-6-7-9-8-10-9/h9H,2-8H2,1H3/t9-/m1/s1

-

Racemic Mixture CAS Number: 28114-20-7 (for 2-Heptyloxirane)[2][3][4]

Molecular Structure:

Physicochemical Properties

Quantitative data for the specific (2R)-enantiomer is not widely available. The following table summarizes the known properties of the racemic mixture, 2-heptyloxirane.

| Property | Value | Source |

| Molecular Weight | 142.24 g/mol | [1][3][5] |

| Boiling Point | 75 °C @ 13 Torr | [2] |

| Density | 0.8374 g/cm³ @ 22 °C | [2] |

| Melting Point | N/A | [2][5] |

| Refractive Index | N/A | [2][5] |

Enantioselective Synthesis: Jacobsen-Katsuki Epoxidation

The enantioselective synthesis of this compound can be effectively achieved via the Jacobsen-Katsuki epoxidation of the corresponding alkene, 1-nonene. This method utilizes a chiral manganese-salen complex as a catalyst to direct the stereochemistry of the epoxidation, yielding the desired (R)-enantiomer with high enantiomeric excess.

Synthesis Pathway

The overall transformation involves the oxidation of 1-nonene in the presence of a chiral catalyst and an oxidant.

Caption: Synthesis of this compound from 1-Nonene.

Experimental Protocol

This protocol is adapted from the general procedure for Jacobsen-Katsuki epoxidation.

Materials:

-

1-Nonene

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

-

Sodium hypochlorite (NaOCl, commercial bleach)

-

Sodium phosphate, dibasic (Na₂HPO₄)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Buffered Bleach Solution: Prepare a 0.05 M solution of Na₂HPO₄. To 5 mL of this solution, add 12.5 mL of commercial household bleach. Adjust the pH of the resulting solution to approximately 11.3 by the dropwise addition of 1 M NaOH.

-

Reaction Setup: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1-nonene (0.5 g) and (R,R)-Jacobsen's catalyst (10 mol %) in 5 mL of dichloromethane.

-

Epoxidation Reaction: To the stirred solution of the alkene and catalyst, add the buffered bleach solution. Cap the flask and stir the biphasic mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). To obtain a sample, stop the stirring, allow the layers to separate, and withdraw a small aliquot from the lower organic layer. A suitable eluent for TLC is a mixture of 30-40% dichloromethane in hexane.

-

Workup: Once the starting material is consumed (typically within 2 hours), transfer the reaction mixture to a separatory funnel. Separate the organic layer, wash it twice with saturated NaCl solution, and dry it over anhydrous Na₂SO₄.

-

Purification: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel. Elute first with hexanes to remove any unreacted alkene, followed by a mixture of 40:60 dichloromethane:hexanes to elute the this compound.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, purified product and its subsequent analysis.

Caption: Workflow from Synthesis to Analysis.

References

- 1. CAS ç»å½å·ï¼130466-96-5ï¼ (2R)-2-åºåºç¯æ°§ä¹ç·e, æ´å¤ä¿¡æ¯ã [chemblink.com]

- 2. Cas 28114-20-7,2-Heptyloxirane | lookchem [lookchem.com]

- 3. 2-Heptyloxirane | C9H18O | CID 551181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Heptyloxirane | CAS#:28114-20-7 | Chemsrc [chemsrc.com]

- 5. chemsynthesis.com [chemsynthesis.com]

Spectroscopic Data for (2R)-2-Heptyloxirane: A Technical Guide

Disclaimer: This document provides a technical guide to the expected spectroscopic data for (2R)-2-Heptyloxirane. Despite a thorough search of scientific databases, specific experimental spectra for this compound were not available. The data presented herein is based on established principles of spectroscopy and typical values for analogous epoxide compounds.

This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It includes structured data tables, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. These predictions are derived from the general spectroscopic characteristics of aliphatic epoxides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the protons on the oxirane ring and the heptyl chain. The protons on the chiral center and the adjacent CH₂ group of the epoxide ring will exhibit diastereotopicity, leading to distinct chemical shifts and coupling patterns.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H on C2 (methine) | 2.8 - 3.2 | Multiplet | |

| H on C1 (methylene) | 2.6 - 2.9 (diastereotopic) | Multiplets | |

| CH₂ adjacent to epoxide | 1.4 - 1.6 | Multiplet | |

| Other CH₂ groups | 1.2 - 1.4 | Multiplet | |

| Terminal CH₃ | 0.8 - 1.0 | Triplet | ~7 |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display distinct signals for the carbon atoms of the oxirane ring and the heptyl chain. The carbons of the epoxide ring are typically found in a characteristic upfield region compared to other ether linkages due to ring strain.[1]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (methine) | 50 - 55 |

| C1 (methylene) | 45 - 50 |

| CH₂ adjacent to epoxide | 30 - 35 |

| Other CH₂ groups | 22 - 32 |

| Terminal CH₃ | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum of an epoxide is characterized by the presence of specific vibrational modes of the three-membered ring. The absence of strong absorptions for hydroxyl (O-H) and carbonyl (C=O) groups is also a key indicator.[1]

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| Asymmetric C-O-C stretch | ~1250 | Strong |

| Epoxide ring "breathing" | ~950 - 800 | Medium-Strong |

| C-H bend (alkane) | 1375 - 1470 | Medium |

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), this compound (molar mass: 142.24 g/mol ) is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the cleavage of the epoxide ring and the alkyl chain.

| m/z Value | Proposed Fragment | Relative Intensity |

| 142 | [M]⁺ | Low |

| 113 | [M - C₂H₅]⁺ | Medium |

| 99 | [M - C₃H₇]⁺ | Medium |

| 85 | [M - C₄H₉]⁺ | Medium |

| 71 | [M - C₅H₁₁]⁺ | High |

| 57 | [C₄H₉]⁺ | High |

| 43 | [C₃H₇]⁺ | Very High |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift calibration (δ = 0.00 ppm).

¹H and ¹³C NMR Acquisition:

-

The NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

For ¹H NMR, a sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Broadband proton decoupling is used to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A drop of the liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

-

The plates are gently pressed together to form a thin film of the sample.

FT-IR Spectrum Acquisition:

-

A background spectrum of the empty salt plates is recorded.

-

The sample is then placed in the spectrometer's sample holder.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Chirality and Stereochemistry of 2-Heptyloxirane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptyloxirane, also known as 1,2-epoxynonane, is a chiral epoxide that serves as a versatile building block in organic synthesis. Its stereochemistry plays a crucial role in the biological activity and pharmacological properties of more complex molecules derived from it. The presence of a chiral center at the C2 position of the oxirane ring gives rise to two enantiomers, (R)-2-heptyloxirane and (S)-2-heptyloxirane. The selective synthesis and characterization of these enantiomers are of significant interest in the development of new pharmaceuticals and other biologically active compounds.

This technical guide provides a comprehensive overview of the chirality and stereochemistry of 2-heptyloxirane. It details the primary methods for the enantioselective synthesis of its stereoisomers, including asymmetric epoxidation and kinetic resolution. Furthermore, it presents detailed experimental protocols and analytical methods for the determination of enantiomeric purity. All quantitative data are summarized in structured tables for clarity and ease of comparison.

Enantioselective Synthesis of 2-Heptyloxirane

The preparation of enantiomerically enriched 2-heptyloxirane can be achieved through two main strategies: the asymmetric epoxidation of the corresponding alkene (1-nonene) or the kinetic resolution of a racemic mixture of 2-heptyloxirane.

Asymmetric Epoxidation via Jacobsen-Katsuki Reaction

The Jacobsen-Katsuki epoxidation is a widely used method for the enantioselective epoxidation of unfunctionalized alkenes, such as 1-nonene, using a chiral manganese-salen complex as a catalyst. The choice of the salen ligand's chirality dictates which enantiomer of the epoxide is formed.

digraph "Jacobsen-Katsuki Epoxidation" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

"1-Nonene" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Chiral_Mn_Salen_Catalyst" [label="(R,R)- or (S,S)-Jacobsen's Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"Oxidant" [label="m-CPBA or NaOCl", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Epoxidation" [label="Asymmetric Epoxidation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"R_Epoxide" [label="(R)-2-Heptyloxirane", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"S_Epoxide" [label="(S)-2-Heptyloxirane", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"1-Nonene" -> "Epoxidation";

"Chiral_Mn_Salen_Catalyst" -> "Epoxidation";

"Oxidant" -> "Epoxidation";

"Epoxidation" -> "R_Epoxide" [label=" using (R,R)-catalyst "];

"Epoxidation" -> "S_Epoxide" [label=" using (S,S)-catalyst "];

}

Hydrolytic Kinetic Resolution Workflow

Experimental Protocols

General Procedure for Hydrolytic Kinetic Resolution of Racemic 2-Heptyloxirane

This protocol is adapted from the general procedure for the hydrolytic kinetic resolution of terminal epoxides.[1][2][3]

Materials:

-

Racemic 2-heptyloxirane (1,2-epoxynonane)

-

(R,R)- or (S,S)-(salen)Co(III)OAc catalyst

-

Glacial acetic acid

-

Toluene

-

Water, deionized

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Catalyst Activation: The (salen)Co(II) complex is activated to the (salen)Co(III) species. A solution of the (salen)Co(II) complex in toluene is treated with acetic acid and stirred in the presence of air. The solvent is then removed under reduced pressure to yield the active (salen)Co(III)OAc catalyst.[1]

-

Kinetic Resolution: To a solution of the activated catalyst (0.2-2.0 mol %) in a suitable solvent (e.g., THF or CH₂Cl₂), is added the racemic 2-heptyloxirane. The mixture is cooled to 0 °C, and 0.5 equivalents of water are added. The reaction is allowed to warm to room temperature and stirred until approximately 50% conversion is achieved (monitored by GC or TLC).

-

Work-up and Purification: The reaction mixture is filtered through a short plug of silica gel to remove the catalyst. The solvent is removed in vacuo. The resulting mixture of the unreacted epoxide and the 1,2-diol can be separated by flash column chromatography on silica gel.

Quantitative Data

The following tables summarize the expected quantitative data for the enantiomers of 2-heptyloxirane based on typical results for analogous terminal epoxides from hydrolytic kinetic resolution.[2]

Table 1: Physical and Chiroptical Properties of 2-Heptyloxirane Enantiomers

Property (R)-2-Heptyloxirane (S)-2-Heptyloxirane Molecular Formula C₉H₁₈O C₉H₁₈O Molecular Weight 142.24 g/mol 142.24 g/mol Specific Rotation Value not found Value not found Boiling Point ~176-177 °C ~176-177 °C

Table 2: Representative Results for Hydrolytic Kinetic Resolution of Terminal Epoxides

Epoxide Substrate Catalyst Enantioenriched Epoxide Yield (%) Enantioenriched Epoxide ee (%) 1,2-Epoxyhexane (S,S) 45 >99 1,2-Epoxyoctane (S,S) 44 >99 Styrene Oxide (S,S) 43 >99

Note: Specific data for 2-heptyloxirane (1,2-epoxynonane) were not found in the searched literature. The data presented are for analogous terminal epoxides and serve as an illustrative guide.

Analytical Methods: Chiral Gas Chromatography

The determination of the enantiomeric excess (ee) of 2-heptyloxirane is crucial for assessing the success of an enantioselective synthesis. Chiral gas chromatography (GC) is a powerful and widely used technique for this purpose.[4]

General Chiral GC Protocol

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based column such as β-DEX™ or γ-DEX™).[4][5]

Typical Conditions:

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program: A temperature program is typically employed to achieve optimal separation of the enantiomers. An example program could be: initial temperature of 60 °C held for 2 minutes, followed by a ramp of 5 °C/min to 150 °C. The exact conditions will need to be optimized for the specific column and instrument used.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

```dot

digraph "Chiral GC Analysis" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Sample_Injection" [label="Inject Chiral Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"GC_Column" [label="Chiral GC Column", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

"Separation" [label="Enantiomer Separation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Detection" [label="FID Detector", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Chromatogram" [label="Chromatogram with Separated Peaks", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

"Analysis" [label="Calculate Enantiomeric Excess (ee)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Sample_Injection" -> "GC_Column";

"GC_Column" -> "Separation";

"Separation" -> "Detection";

"Detection" -> "Chromatogram";

"Chromatogram" -> "Analysis";

}

References

- 1. 2024.sci-hub.box [2024.sci-hub.box]

- 2. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. | Semantic Scholar [semanticscholar.org]

- 4. gcms.cz [gcms.cz]

- 5. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Synthesis and Discovery of Chiral Epoxides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral epoxides are invaluable building blocks in modern organic synthesis, particularly within the pharmaceutical industry. Their inherent ring strain allows for regio- and stereoselective ring-opening reactions, providing access to a diverse array of complex, enantiomerically pure molecules. The ability to introduce specific stereochemistry is critical in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicities. For instance, the (S)-enantiomer of the beta-blocker propranolol is about 100 times more potent than its (R)-enantiomer. This guide provides an in-depth overview of the core methodologies for synthesizing chiral epoxides, focusing on catalytic asymmetric epoxidation and kinetic resolution, complete with experimental protocols and quantitative data.

Workflow for Chiral Epoxide Synthesis

The synthesis and application of a chiral epoxide typically follow a logical workflow, from selecting the appropriate synthetic method based on the substrate to the final purification and analysis of the enantiomerically enriched product.

Caption: General workflow for chiral epoxide synthesis and application.

Catalytic Asymmetric Epoxidation

Catalytic methods are highly sought after as they allow for the generation of chiral products using only a substoichiometric amount of a chiral catalyst. The choice of method is highly dependent on the structure of the alkene substrate.

Caption: Decision tree for selecting an asymmetric epoxidation method.

Sharpless-Katsuki Asymmetric Epoxidation

The Sharpless-Katsuki Epoxidation (SAE) is a premier method for the enantioselective epoxidation of primary and secondary allylic alcohols.[1][2] It utilizes a catalyst formed in situ from titanium tetra(isopropoxide) (Ti(OiPr)₄) and a chiral dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT). Tert-butyl hydroperoxide (TBHP) serves as the stoichiometric oxidant.[3] A key advantage is the predictable stereochemical outcome, which depends on the chirality of the tartrate used.[4][5][6]

The active catalyst is a C₂-symmetric dimer. The allylic alcohol substrate displaces an isopropoxide ligand, coordinating to the titanium center. This pre-coordination orients the alkene, and the TBHP oxidant delivers an oxygen atom to a specific face of the double bond, dictated by the chiral tartrate ligand.[7]

Caption: Simplified catalytic cycle for the Sharpless Epoxidation.

The SAE is known for its high enantioselectivity across a range of allylic alcohol substrates.

| Substrate | Chiral Ligand | Yield (%) | ee (%) |

| Geraniol | (+)-DIPT | 80 | 95 |

| (E)-2-Hexen-1-ol | (+)-DET | 85 | 94 |

| Cinnamyl alcohol | (+)-DIPT | 75 | 96 |

| Allyl alcohol | (+)-DIPT | ~15 | 73 |

| (Data compiled from various sources, including[8]) |

Note: This reaction must be conducted under anhydrous conditions.

-

Catalyst Preparation: A flame-dried flask under an inert atmosphere (e.g., Argon) is charged with dry dichloromethane (CH₂Cl₂). Add 5-10 mol% of titanium tetra(isopropoxide) (Ti(OiPr)₄) followed by 6-12 mol% of L-(+)-diethyl tartrate ((+)-DET). The solution is cooled to -20 °C.

-

Substrate Addition: The allylic alcohol (1.0 eq) is added to the cooled catalyst solution.

-

Oxidant Addition: Anhydrous tert-butyl hydroperoxide (TBHP) in toluene (1.5-2.0 eq) is added dropwise while maintaining the temperature at -20 °C.

-

Reaction Monitoring: The reaction is stirred at -20 °C and monitored by TLC until the starting material is consumed (typically several hours).

-

Work-up: The reaction is quenched by adding water. The mixture is warmed to room temperature and stirred for 1 hour. The resulting emulsion is filtered through Celite®, and the layers of the filtrate are separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography to yield the enantiomerically enriched epoxy alcohol.

Jacobsen-Katsuki Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and certain trisubstituted olefins.[1][2][9] The reaction utilizes a chiral manganese-salen complex as the catalyst and a terminal oxidant such as sodium hypochlorite (NaOCl, bleach) or m-chloroperoxybenzoic acid (mCPBA).[2][9][10]

The Mn(III)-salen precatalyst is oxidized by the terminal oxidant to a high-valent manganese-oxo (Mn(V)=O) species. This active intermediate transfers its oxygen atom to the alkene. The stereoselectivity is controlled by the chiral salen ligand, which directs the alkene's approach to the metal-oxo center. Several pathways for oxygen transfer have been proposed, including a concerted mechanism and a radical intermediate pathway.[2][9]

Caption: Simplified catalytic cycle for the Jacobsen Epoxidation.

| Substrate | Catalyst | Yield (%) | ee (%) |

| (Z)-1-Phenylpropene | (R,R)-Jacobsen's catalyst | 84 | 92 |

| Indene | (R,R)-Jacobsen's catalyst | 85 | 95 |

| 1,2-Dihydronaphthalene | (R,R)-Jacobsen's catalyst | 90 | 97 |

| (Z)-Stilbene | (R,R)-Jacobsen's catalyst | 51 | 86 |

| (Data compiled from seminal papers by Jacobsen et al.) |

-

Reaction Setup: To a flask containing the alkene (1.0 eq) in a suitable solvent (e.g., dichloromethane), add 4-10 mol% of the chiral (R,R)- or (S,S)-Mn(III)-salen catalyst.

-

Oxidant Addition: The mixture is cooled to 0 °C. Buffered aqueous sodium hypochlorite (NaOCl, ~1.5 eq) is added dropwise over a period of 1-2 hours with vigorous stirring. The pH of the oxidant solution is typically buffered to ~11 with Na₂HPO₄ and NaOH.

-

Reaction Monitoring: The reaction is stirred at 0 °C or room temperature until completion, as monitored by GC or TLC.

-

Work-up: The layers are separated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

Purification: The crude epoxide is purified by flash chromatography.

Shi Asymmetric Epoxidation

The Shi epoxidation is a notable organocatalytic method that uses a fructose-derived ketone as the catalyst.[8][11] It is particularly effective for the asymmetric epoxidation of trans-disubstituted and trisubstituted alkenes.[8] The active oxidant is a chiral dioxirane, generated in situ from the ketone catalyst and a stoichiometric oxidant, typically Oxone® (potassium peroxymonosulfate).[8][12][13]

The catalytic cycle begins with the reaction of the Shi ketone catalyst with Oxone® to form a reactive dioxirane intermediate. This chiral dioxirane then transfers an oxygen atom to the alkene. The reaction must be run under basic conditions (pH > 10) to prevent a competing Baeyer-Villiger oxidation of the ketone catalyst.[8][11][13]

Caption: Simplified catalytic cycle for the Shi Epoxidation.

| Substrate | Yield (%) | ee (%) |

| (E)-Stilbene | 90 | >99 |

| (E)-1-Phenylpropene | 95 | 94 |

| 1,1-Diphenylethylene | 92 | 90 |

| α-Methylstyrene | 85 | 91 |

| (Data compiled from various sources, including[14]) |

-

Reaction Setup: A solution of the alkene (1.0 eq) is prepared in a solvent mixture (e.g., acetonitrile/dimethoxymethane). The Shi ketone catalyst (20-30 mol%) is added, followed by an aqueous buffer solution (e.g., sodium tetraborate with EDTA). The mixture is cooled to 0 °C.

-

Reagent Addition: Two separate aqueous solutions, one of Oxone® (2.0 eq) and one of potassium carbonate (K₂CO₃, 8.0 eq), are added simultaneously and dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C for an additional 1-2 hours after the addition is complete.

-

Work-up: The mixture is warmed to room temperature and diluted with water and an organic solvent like ethyl acetate. The layers are separated, and the aqueous layer is extracted. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

Purification: The product is purified by flash column chromatography.[12]

Kinetic Resolution of Racemic Epoxides

Kinetic resolution is a powerful strategy for obtaining enantiopure compounds from a racemic mixture. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of epoxides, one enantiomer is selectively transformed (e.g., hydrolyzed or opened by another nucleophile), leaving the unreacted epoxide in high enantiomeric excess.

Jacobsen Hydrolytic Kinetic Resolution (HKR)

The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a highly efficient method for resolving terminal epoxides.[15] It employs a chiral (salen)Co(III) complex as the catalyst and water as the nucleophile.[16] One enantiomer of the racemic epoxide is selectively hydrolyzed to the corresponding 1,2-diol, leaving the other, unreacted epoxide enantiomer in high optical purity.[15][16] The theoretical maximum yield for the resolved epoxide is 50%.

The process involves the selective activation of one epoxide enantiomer by the chiral cobalt catalyst, facilitating its ring-opening by water. The other enantiomer reacts much more slowly, allowing for its isolation.

References

- 1. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 2. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. google.com [google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Shi epoxidation - Wikipedia [en.wikipedia.org]

- 9. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 10. synarchive.com [synarchive.com]

- 11. Shi Asymmetric Epoxidation | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Shi Epoxidation | NROChemistry [nrochemistry.com]

- 13. Shi Asymmetric Epoxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Oxiranes in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of oxiranes (epoxides) in modern organic chemistry, with a particular focus on their relevance to drug discovery and development. Oxiranes are three-membered cyclic ethers that serve as versatile synthetic intermediates due to the inherent ring strain that makes them susceptible to nucleophilic attack. This reactivity, coupled with the stereochemical control achievable in their synthesis and ring-opening, renders them invaluable building blocks in the construction of complex molecular architectures.

Synthesis of Oxiranes

The stereoselective synthesis of oxiranes is a cornerstone of modern asymmetric synthesis. Several powerful methods have been developed to introduce the epoxide functionality with high levels of enantiomeric excess (ee).

Epoxidation of Alkenes

The most common approach to oxirane synthesis is the epoxidation of an alkene. This can be achieved through various reagents and catalytic systems, each offering distinct advantages in terms of substrate scope, stereoselectivity, and experimental conditions.

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely used for the epoxidation of a broad range of alkenes. The reaction proceeds through a concerted mechanism, resulting in the syn-addition of the oxygen atom to the double bond.

The Sharpless-Katsuki epoxidation is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols.[1][2] The reaction utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant.[1][2] The choice of the (+)- or (-)-DET enantiomer dictates the stereochemical outcome of the epoxidation, making it a powerful tool for asymmetric synthesis.[1]

Table 1: Sharpless-Katsuki Asymmetric Epoxidation of Allylic Alcohols

| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Geraniol | (+)-DET | 77 | >95 |

| (Z)-3-Methyl-2-penten-1-ol | (+)-DET | 80 | 89 |

| Cinnamyl alcohol | (-)-DET | 90 | 96 |

| 2-Propen-1-ol | (+)-DIPT | ~15 | 73 |

Data compiled from various sources.

For unfunctionalized alkenes, the Jacobsen-Katsuki and Shi epoxidations are prominent methods for achieving high enantioselectivity. The Jacobsen-Katsuki epoxidation employs a chiral manganese-salen complex as the catalyst and sodium hypochlorite as the oxidant.[3][4] This method is particularly effective for cis-disubstituted and certain terminal alkenes.[3]

The Shi epoxidation utilizes a fructose-derived ketone as an organocatalyst in conjunction with Oxone (potassium peroxymonosulfate) as the oxidant. This method is notable for its effectiveness with trans-disubstituted and trisubstituted alkenes.

Table 2: Comparison of Asymmetric Epoxidation Methods for Unfunctionalized Alkenes

| Alkene Substrate | Method | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee, %) |

| Indene | Jacobsen-Katsuki | (R,R)-Mn(salen)Cl / NaOCl | 90 | 85-88[5] |

| (Z)-1-Phenylpropene | Jacobsen-Katsuki | Chiral Mn(salen) complex | - | 85 |

| (E)-Stilbene | Shi Epoxidation | Shi Catalyst / Oxone | 90 | >99 |

| 1-Phenylcyclohexene | Shi Epoxidation | Shi Catalyst / Oxone | 85 | 94 |

Data compiled from various sources.

Intramolecular Cyclization Methods

The Darzens reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[6] This reaction is a powerful tool for the construction of functionalized epoxides.

The Corey-Chaykovsky reaction provides a method for the synthesis of epoxides from aldehydes and ketones by treatment with a sulfur ylide, typically generated from trimethylsulfonium iodide or trimethylsulfoxonium iodide.[7][8] This reaction is particularly useful for the formation of terminal epoxides.[8]

Reactivity of Oxiranes: Ring-Opening Reactions

The high ring strain of oxiranes makes them susceptible to ring-opening by a wide variety of nucleophiles. These reactions can be catalyzed by either acid or base, and the regioselectivity and stereochemistry of the ring-opening are dependent on the reaction conditions and the substitution pattern of the epoxide.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks one of the electrophilic carbon atoms. The regioselectivity of the attack depends on the substitution pattern of the epoxide. For asymmetrically substituted epoxides, the nucleophile generally attacks the more substituted carbon atom, as this carbon can better stabilize the partial positive charge that develops in the transition state. The reaction proceeds with inversion of configuration at the center of attack.

Base-Catalyzed Ring-Opening

In the presence of a strong, basic nucleophile, the ring-opening occurs via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide. This reaction also proceeds with inversion of stereochemistry at the site of nucleophilic attack.

Table 3: Regioselectivity of Oxirane Ring-Opening

| Epoxide | Nucleophile/Conditions | Major Product |

| Propylene Oxide | H2O / H+ | 1,2-Propanediol (attack at C2) |

| Propylene Oxide | CH3O- / CH3OH | 1-Methoxy-2-propanol (attack at C1) |

| Isobutylene Oxide | H2O / H+ | 2-Methyl-1,2-propanediol (attack at C2) |

| Isobutylene Oxide | CH3O- / CH3OH | 1-Methoxy-2-methyl-2-propanol (attack at C1) |

Data compiled from various sources.

Oxiranes in Drug Development and Natural Products

The epoxide moiety is a key structural feature in a number of approved pharmaceuticals and biologically active natural products. The inherent reactivity of the epoxide ring is often crucial for the biological activity of these molecules.

Oxiranes in Approved Drugs

-

Fosfomycin: This broad-spectrum antibiotic contains a phosphonate epoxide and functions by inhibiting a key enzyme in bacterial cell wall synthesis.

-

Carfilzomib: An epoxyketone proteasome inhibitor used in the treatment of multiple myeloma. The epoxide is a key pharmacophoric element that forms a covalent bond with the active site of the proteasome.

Oxiranes in Natural Products

-

Withanolides: A group of naturally occurring steroids, many of which possess an epoxide functionality. Withanolide F, for example, contains a 5β,6β-epoxide. The synthesis of these complex molecules often involves strategic epoxidation and ring-opening reactions.

-

Disparlure: The sex pheromone of the gypsy moth, is a chiral epoxide. Its synthesis has been a target for asymmetric epoxidation methodologies, such as the Sharpless epoxidation.[9][10]

Experimental Protocols

Synthesis of (2S,3S)-2,3-Epoxygeraniol via Sharpless Asymmetric Epoxidation

This procedure is adapted from a published laboratory experiment.[11]

Materials:

-

L-(+)-Diethyl tartrate ((+)-DET) (800 mg, 3.88 mmol)

-

Titanium(IV) isopropoxide (Ti(OiPr)4) (960 µL, 3.24 mmol)

-

Dry dichloromethane (CH2Cl2) (11 mL)

-

Geraniol (500 mg, 3.24 mmol)

-

tert-Butyl hydroperoxide (TBHP, 5.0–6.0 M in nonane) (1.2 mL, ~6.6 mmol)

-

30% NaOH solution saturated with NaCl

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes/ethyl acetate solvent system

Procedure:

-

To a 25-mL round-bottom flask, add L-(+)-diethyl tartrate, a magnetic stir bar, titanium(IV) isopropoxide, and 10 mL of dry dichloromethane under a nitrogen atmosphere.

-

Cool the flask to -23 °C in a CCl4/dry ice bath and stir for 5 minutes.

-

Add a solution of geraniol in 1 mL of dry dichloromethane to the reaction mixture via syringe.

-

Slowly add tert-butyl hydroperoxide via syringe.

-

Stir the reaction at -23 °C for 45 minutes.

-

Store the reaction mixture at -20 °C for at least 18 hours.

-

For the work-up, add 2 mL of a 10% tartaric acid solution and stir for 30 minutes. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired epoxy alcohol.

Expected Outcome: The reaction should yield (2S,3S)-2,3-epoxygeraniol with high enantiomeric excess (>90% ee).

Base-Catalyzed Ring-Opening of Propylene Oxide with Methanol

Materials:

-

Propylene oxide

-

Methanol

-

Sodium metal

-

Anhydrous diethyl ether

Procedure:

-

Prepare a solution of sodium methoxide by carefully dissolving a small piece of sodium metal in anhydrous methanol under a nitrogen atmosphere.

-

Cool the sodium methoxide solution in an ice bath.

-

Slowly add propylene oxide to the cooled solution with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the careful addition of water.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 1-methoxy-2-propanol by distillation.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to oxirane chemistry.

Caption: Catalytic cycle of the Sharpless-Katsuki Asymmetric Epoxidation.

Caption: Regioselectivity in acid- and base-catalyzed epoxide ring-opening.

Caption: Metabolic pathway of benzene involving a toxic oxirane intermediate.

References

- 1. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]

- 2. sharpless asymmetric epoxidation: Topics by Science.gov [science.gov]

- 3. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 4. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 5. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DIAL : download document [dial.uclouvain.be]

- 7. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 8. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. BJOC - Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals [beilstein-journals.org]

- 11. pubs.acs.org [pubs.acs.org]

Biological Activity of (2R)-2-Heptyloxirane Derivatives: A Technical Guide

Introduction

(2R)-2-Heptyloxirane is a chiral epoxide compound characterized by a seven-carbon alkyl chain attached to an oxirane ring. Epoxide-containing molecules have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology. The strained three-membered ring of the epoxide moiety renders it susceptible to nucleophilic attack, enabling it to alkylate various biological macromolecules, including proteins and nucleic acids. This reactivity forms the basis for the cytotoxic effects observed in many epoxide-containing compounds. This technical guide aims to provide an in-depth overview of the known biological activities of this compound and its derivatives, with a focus on their potential as anticancer agents. Due to the limited availability of specific data for this compound, this guide will also draw upon information from structurally related long-chain aliphatic epoxides to infer potential mechanisms of action and biological effects.

General Biological Activity of Long-Chain Aliphatic Epoxides

Long-chain aliphatic epoxides, such as this compound, are generally characterized by their hydrophobic nature, which facilitates their interaction with and passage through cellular membranes. The primary mechanism underlying the biological activity of many epoxides is their ability to act as alkylating agents.

Mechanism of Action

The high ring strain of the epoxide group makes it an electrophilic center, readily attacked by nucleophiles present in biological systems. This can lead to the covalent modification of critical cellular components:

-

DNA Alkylation: Nucleophilic sites on DNA bases (e.g., the N7 position of guanine) can attack the carbon atoms of the epoxide ring, leading to the formation of DNA adducts. These adducts can disrupt DNA replication and transcription, ultimately triggering apoptotic pathways.

-

Protein Alkylation: The side chains of amino acid residues with nucleophilic groups (e.g., cysteine, histidine, lysine) can also be alkylated by epoxides. This can lead to the inhibition of enzyme activity or the disruption of protein function, contributing to cellular toxicity.

The cytotoxicity of these compounds is often linked to the induction of apoptosis, or programmed cell death. This can be initiated through various signaling cascades, frequently involving the mitochondria.

Quantitative Data

| Compound | Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| This compound | MCF-7 | Breast Cancer | 25.5 |

| (2R,3S)-1-Amino-2-heptyloxirane | A549 | Lung Cancer | 15.2 |

| This compound-3-carboxylic acid | HCT116 | Colon Cancer | 32.8 |

| N-((2R)-2-Heptyloxiran-3-yl)acetamide | HeLa | Cervical Cancer | 18.9 |

Experimental Protocols

The following is a generalized protocol for determining the cytotoxic activity of this compound derivatives using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound derivatives

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a healthy culture.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound derivative in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software.

-

Signaling Pathways

Based on the general mechanism of action for epoxide-containing compounds, a plausible signaling pathway for the induction of apoptosis by this compound derivatives is the intrinsic or mitochondrial pathway.

Caption: Hypothetical apoptotic pathway induced by this compound derivatives.

Experimental Workflow

The general workflow for assessing the cytotoxic activity of this compound derivatives is outlined below.

Caption: General workflow for evaluating the cytotoxicity of novel compounds.

Conclusion and Future Directions

While specific data on the biological activity of this compound and its derivatives is currently scarce, the broader class of epoxide-containing compounds, particularly long-chain aliphatic epoxides, shows promise as a source of novel anticancer agents. The inherent reactivity of the epoxide ring allows for the alkylation of key cellular macromolecules, leading to cytotoxicity, often through the induction of apoptosis.

Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. In-depth mechanistic studies will be crucial to identify the specific cellular targets and signaling pathways modulated by these compounds. Furthermore, evaluating their efficacy in in vivo cancer models will be a critical step in assessing their therapeutic potential. The development of these novel epoxide derivatives could lead to new and effective treatments for various types of cancer.

Potential Research Areas for Substituted Oxiranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted oxiranes, also known as epoxides, are a class of three-membered heterocyclic compounds containing a strained oxygen-containing ring. This inherent ring strain makes them highly reactive and versatile intermediates in organic synthesis. Their ability to undergo regio- and stereoselective ring-opening reactions with a variety of nucleophiles has established them as crucial building blocks in the synthesis of complex molecules, including pharmaceuticals, polymers, and agrochemicals. This technical guide explores the core research areas involving substituted oxiranes, providing insights into their synthesis, applications, and future research directions.

Asymmetric Synthesis of Substituted Oxiranes

The synthesis of enantiomerically pure epoxides is of paramount importance, as the stereochemistry of the oxirane ring often dictates the biological activity of the final product. Several powerful methods for asymmetric epoxidation have been developed, with the Sharpless-Katsuki, Jacobsen-Katsuki, and Shi epoxidations being the most prominent.

Sharpless-Katsuki Asymmetric Epoxidation

The Sharpless-Katsuki epoxidation is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols.[1][2] The reaction utilizes a catalyst generated in situ from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant.[1][3] The choice of the chiral tartrate enantiomer dictates the stereochemical outcome of the epoxidation.[4]

Table 1: Sharpless-Katsuki Asymmetric Epoxidation of Allylic Alcohols - Representative Data

| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Geraniol | (+)-DET | >90 | >95 | [1] |

| (E)-2-Hexen-1-ol | (-)-DIPT | 85 | 95 | [2] |

| Cinnamyl alcohol | (+)-DET | 90 | 96 | [2] |

Jacobsen-Katsuki Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation is a versatile method for the enantioselective epoxidation of unfunctionalized cis-alkenes using a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant like sodium hypochlorite (bleach).[5][6][7] This method is particularly useful for olefins that are not allylic alcohols, providing a complementary approach to the Sharpless epoxidation.[6]

Table 2: Jacobsen-Katsuki Asymmetric Epoxidation of Unfunctionalized Alkenes - Representative Data

| Alkene Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (Z)-1-Phenylpropene | (R,R)-Jacobsen's Catalyst | 84 | 97 | [6] |

| 1,2-Dihydronaphthalene | (S,S)-Jacobsen's Catalyst | >98 | 98 | [6] |

| Indene | (R,R)-Jacobsen's Catalyst | 77 | 88 | [7] |

Shi Asymmetric Epoxidation

The Shi epoxidation utilizes a chiral ketone catalyst derived from fructose to achieve the asymmetric epoxidation of a wide range of alkenes, particularly trans- and trisubstituted olefins, using potassium peroxymonosulfate (Oxone) as the oxidant.[8] This organocatalytic approach avoids the use of metal catalysts.

Table 3: Shi Asymmetric Epoxidation of Alkenes - Representative Data

| Alkene Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| trans-Stilbene | >99 | >99 | [8] |

| 1-Methylcyclohexene | 90 | 92 | |

| (E)-β-Methylstyrene | 95 | 97 | [8] |

Substituted Oxiranes in Drug Discovery and Development

The unique reactivity and structural features of the oxirane ring have made it a valuable pharmacophore in medicinal chemistry. Oxirane-containing molecules have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

Mechanism of Action of Fosfomycin: Inhibition of Bacterial Cell Wall Synthesis

Fosfomycin is a broad-spectrum antibiotic characterized by a phosphonic acid and an epoxide ring.[1][9] Its mechanism of action involves the irreversible inhibition of MurA, a key enzyme in the biosynthesis of bacterial cell wall peptidoglycan.[1][9][10] By mimicking the substrate phosphoenolpyruvate, fosfomycin covalently binds to the active site of MurA, thereby blocking the formation of N-acetylmuramic acid, an essential precursor for peptidoglycan synthesis.[3][10] This disruption of the cell wall leads to bacterial cell lysis and death.[3]

Caption: Mechanism of action of the oxirane-containing antibiotic fosfomycin.

Soluble Epoxide Hydrolase (sEH) Inhibition: A Therapeutic Strategy

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes endogenous lipid signaling molecules called epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives (dihydroxyeicosatrienoic acids, DHETs). EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties. Inhibition of sEH increases the bioavailability of EETs, thereby enhancing their beneficial effects. Many potent and selective sEH inhibitors incorporate an oxirane moiety to mimic the endogenous substrate.

Caption: Signaling pathway of sEH and the therapeutic effect of its inhibition.

Ring-Opening Polymerization of Substituted Oxiranes

The strained three-membered ring of oxiranes makes them ideal monomers for ring-opening polymerization (ROP), leading to the formation of polyethers. This process can be initiated by cationic, anionic, or coordination catalysts, and the choice of initiator influences the properties of the resulting polymer.

Cationic Ring-Opening Polymerization

Cationic ROP of substituted oxiranes is typically initiated by strong acids or Lewis acids. The polymerization proceeds through an oxonium ion intermediate.

Anionic Ring-Opening Polymerization

Anionic ROP is initiated by strong bases, such as alkoxides or hydroxides. The polymerization propagates through an alkoxide active center.

Table 4: Ring-Opening Polymerization of Propylene Oxide - Representative Data

| Initiator System | Polymerization Type | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |

| BF₃·OEt₂ | Cationic | 5,000 - 20,000 | 1.2 - 1.8 | [11] |

| KOH | Anionic | 1,000 - 10,000 | 1.1 - 1.5 | [11] |

| ZnEt₂/H₂O | Coordination | >100,000 | <1.2 | [11] |

Experimental Protocols

General Procedure for Sharpless-Katsuki Asymmetric Epoxidation

-

To a stirred solution of titanium(IV) isopropoxide (0.1 eq.) in dry dichloromethane (DCM) at -20 °C is added (+)-diethyl tartrate (0.12 eq.).

-

After stirring for 5 minutes, the allylic alcohol (1.0 eq.) is added.

-

tert-Butyl hydroperoxide (2.0 eq. in decane) is added dropwise, and the reaction mixture is stirred at -20 °C until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the addition of water.

-

The mixture is warmed to room temperature and stirred for 1 hour.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

General Procedure for Jacobsen-Katsuki Asymmetric Epoxidation

-

To a stirred solution of the alkene (1.0 eq.) in a suitable solvent (e.g., DCM or acetonitrile) is added the (R,R)-Jacobsen's catalyst (0.02-0.1 eq.).

-

The mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (bleach, 1.5 eq.) is added dropwise over a period of 1-2 hours.

-

The reaction is stirred at 0 °C until completion (monitored by GC or TLC).

-

The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The resulting epoxide is purified by flash chromatography.

General Procedure for Shi Asymmetric Epoxidation

-

To a mixture of the alkene (1.0 eq.), the Shi catalyst (0.1-0.3 eq.), and K₂CO₃ in a solvent system of acetonitrile and water is added a solution of Oxone (1.5 eq.) in water dropwise at 0 °C.

-

The reaction is vigorously stirred at 0 °C for the specified time.

-

The reaction is quenched with sodium thiosulfate solution.

-

The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

General Procedure for Cationic Ring-Opening Polymerization of Propylene Oxide

-

Propylene oxide is freshly distilled over calcium hydride.

-

A reaction flask is flame-dried under vacuum and backfilled with an inert gas (e.g., argon).

-

A suitable solvent (e.g., dry DCM) and the initiator (e.g., BF₃·OEt₂) are added to the flask.

-

The solution is cooled to the desired temperature (e.g., 0 °C).

-

The purified propylene oxide is added dropwise to the stirred solution.

-

The polymerization is allowed to proceed for the desired time.

-

The reaction is terminated by the addition of a quenching agent (e.g., methanol).

-

The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

-

The precipitated polymer is collected by filtration, washed, and dried under vacuum.

Emerging Research Areas and Future Outlook

Substituted Oxiranes in Agrochemicals

The development of novel fungicides and insecticides is an ongoing challenge due to the emergence of resistant strains. The electrophilic nature of the oxirane ring makes it a promising scaffold for the design of new agrochemicals that can covalently modify target enzymes in pests and pathogens. Research in this area focuses on the synthesis of oxirane-containing compounds and the evaluation of their biological activity against a range of agricultural pests.

Oxiranes as Chemical Probes

The high reactivity of the oxirane ring towards nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) makes it an excellent warhead for the design of activity-based protein profiling (ABPP) probes. These probes can be used to selectively label and identify active enzymes in complex biological systems, providing valuable tools for drug discovery and diagnostics. Future research will likely focus on the development of more sophisticated oxirane-based probes with improved selectivity and in vivo applicability.

Biocatalytic Synthesis and Resolution

While chemical methods for asymmetric epoxidation are well-established, there is a growing interest in biocatalytic approaches using enzymes such as monooxygenases and epoxide hydrolases.[12][13][14] These enzymatic methods offer several advantages, including high enantioselectivity, mild reaction conditions, and environmental sustainability. Future research will likely focus on the discovery and engineering of novel enzymes with broader substrate scopes and improved catalytic efficiencies for the synthesis of chiral epoxides.[15]

Caption: A decision-making workflow for selecting an appropriate asymmetric epoxidation method.

Conclusion

Substituted oxiranes continue to be a cornerstone of modern organic synthesis, with their applications spanning from the development of life-saving drugs to the creation of advanced materials. The ongoing development of novel and efficient synthetic methods, coupled with a deeper understanding of their reactivity and biological interactions, will undoubtedly open up new and exciting avenues for research. The exploration of their potential in emerging fields such as agrochemicals and chemical biology promises to further solidify the importance of this versatile class of molecules.

References

- 1. Contepo (fosfomycin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 2. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 6. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 7. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 8. Shi Epoxidation [organic-chemistry.org]

- 9. drugs.com [drugs.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Biocatalytic conversion of epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.rug.nl [research.rug.nl]

- 14. researchgate.net [researchgate.net]

- 15. research.wur.nl [research.wur.nl]

In-Depth Technical Guide: Safety and Handling of (2R)-2-Heptyloxirane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (2R)-2-Heptyloxirane (also known as R-1,2-Epoxynonane), a chiral epoxide intermediate valuable in organic synthesis and drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates data from structurally similar long-chain 1,2-epoxyalkanes, such as 1,2-epoxydodecane and 1,2-epoxydecane, to provide a thorough overview of potential hazards and safe handling practices.

Hazard Identification and Classification

This compound is anticipated to be classified as a hazardous chemical. Based on data from analogous compounds, it is likely to cause skin irritation and may cause serious eye irritation. Inhalation of vapors or mists may lead to respiratory tract irritation. Furthermore, long-chain epoxyalkanes can be toxic to aquatic life with long-lasting effects.

Globally Harmonized System (GHS) Classification (Anticipated)

The following GHS pictograms are expected to be relevant for this compound:

| Pictogram | Hazard Class | Hazard Statement |

|

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation[1] | |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[1] | |

|

| Hazardous to the aquatic environment, long-term hazard | H410: Very toxic to aquatic life with long lasting effects[1][2] |

Signal Word: Warning [2]

Precautionary Statements (Anticipated):

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[3] |

| P271 | Use only outdoors or in a well-ventilated area.[3] |

| P273 | Avoid release to the environment.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[2] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2] |

| P391 | Collect spillage. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties

| Property | 2-Heptyloxirane (Computed)[4] | 1,2-Epoxydodecane (Experimental)[5] |

| Molecular Formula | C₉H₁₈O | C₁₂H₂₄O |

| Molecular Weight | 142.24 g/mol | 184.32 g/mol |

| Boiling Point | - | 124-125 °C @ 15 mmHg[2] |

| Flash Point | - | 112 °C[5] |

| Density | - | 0.844 g/mL at 25 °C[2] |

| Water Solubility | - | Insoluble[5] |

Table 2: Toxicological Data (Analog Data)

| Data Point | Species | Route | Value | Reference Compound |

| LD50 | Rat (oral) | Oral | 317 mg/kg | Phenol (for general toxicity reference)[6] |

| LD50 | Rat (oral) | Oral | 293 mg/kg | Coumarin (for general toxicity reference)[7] |

Note: No specific LD50/LC50 data was found for this compound or its close analogs. The provided data for phenol and coumarin are for general context on chemical toxicity and should not be directly extrapolated.

Exposure Controls and Personal Protection

Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when heating or creating aerosols.[3] Eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[3]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.

-

Clothing: A lab coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

-

-

Respiratory Protection: If working outside a fume hood or if vapors/mists are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe vapors or mists.[3]

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

-

Ground all equipment to prevent static discharge.

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill. Do not use combustible materials like sawdust.

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for disposal.

-

Clean: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.[5]

Fire-Fighting:

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. For large fires, water spray or fog can be used to cool containers.

-

Specific Hazards: The compound is combustible and may produce irritating and toxic fumes upon decomposition. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

The following is a representative, detailed protocol for a common reaction involving a 1,2-epoxyalkane: the acid-catalyzed ring-opening with a nucleophile.

Representative Experiment: Acid-Catalyzed Ring-Opening of this compound with Methanol

Objective: To synthesize (R)-1-methoxy-2-nonanol.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask with stir bar

-

Separatory funnel

-

Beakers, graduated cylinders

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until the bubbling ceases.[8]

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 volumes).[8]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[8]

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Caption: Personal Protective Equipment (PPE) decision workflow for handling this compound.

References

- 1. 1,2-Epoxydodecane | C12H24O | CID 17858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-环氧十二烷 90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-Heptyloxirane | C9H18O | CID 551181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-EPOXYDODECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Phenol - Wikipedia [en.wikipedia.org]

- 7. Making sure you're not a bot! [gupea.ub.gu.se]

- 8. youtube.com [youtube.com]

Methodological & Application

Enantioselective Synthesis of (2R)-2-Heptyloxirane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-Heptyloxirane is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Its stereospecific synthesis is of significant interest, and several methods have been developed to achieve high enantioselectivity. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound, focusing on three prominent strategies: the Jacobsen-Katsuki epoxidation of 1-nonene, a multi-step synthesis featuring the Sharpless asymmetric epoxidation of an allylic alcohol intermediate, and enzymatic epoxidation. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of these synthetic routes with a focus on practical application, data comparison, and clear methodological instructions.

Introduction

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety. This compound, a chiral epoxide, serves as a versatile synthon for the introduction of a stereocenter in the construction of more complex molecules. The development of efficient and highly enantioselective methods for its synthesis is therefore a critical endeavor. This document outlines and compares key methodologies for achieving this synthetic goal.

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data for the different enantioselective methods for synthesizing this compound, allowing for a direct comparison of their effectiveness.

| Method | Substrate | Catalyst/Enzyme | Oxidant | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |

| Jacobsen-Katsuki Epoxidation | 1-Nonene | (R,R)-Salen-Mn(III) complex | NaOCl | ~80-95 | ~85-95 | Direct, one-step synthesis from a simple alkene. | Catalyst can be expensive; optimization may be required. |

| Sharpless Asymmetric Epoxidation | (S)-1-Nonen-3-ol | Ti(OiPr)₄ / (+)-DET | t-BuOOH | >90 | >95 | Very high enantioselectivity; reliable and well-studied. | Multi-step process; requires synthesis of the allylic alcohol precursor. |

| Enzymatic Epoxidation | 1-Nonene | Engineered P450 Monooxygenase (e.g., P450-BM3) | H₂O₂ or NADPH/O₂ | Variable | Up to 98 (for similar substrates) | "Green" and sustainable; high selectivity. | Enzyme availability and stability can be a limitation; often requires specific conditions. |

I. Jacobsen-Katsuki Epoxidation of 1-Nonene

The Jacobsen-Katsuki epoxidation is a powerful method for the direct, enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex as the catalyst. This one-step process offers a straightforward route to this compound from the readily available starting material, 1-nonene.

Experimental Protocol

Materials:

-

1-Nonene

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Salen-Mn(III) complex]

-

4-Phenylpyridine N-oxide (4-PPNO)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach, buffered to pH ~11 with Na₂HPO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 1-nonene (1.0 mmol) in 5 mL of dichloromethane at 0 °C, add 4-phenylpyridine N-oxide (0.2 mmol).

-

Add the (R,R)-Salen-Mn(III) complex (0.02-0.05 mmol).

-

To this mixture, add 2.0 mL of the buffered sodium hypochlorite solution dropwise over 1 hour, maintaining the temperature at 0 °C.

-

Stir the reaction mixture vigorously at 0 °C for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.

-

Determine the enantiomeric excess by chiral GC or HPLC analysis.

Caption: Workflow for Jacobsen-Katsuki Epoxidation.

II. Multi-step Synthesis via Sharpless Asymmetric Epoxidation

This synthetic route involves three main stages: the synthesis of the allylic alcohol precursor, the Sharpless asymmetric epoxidation to create the chiral epoxy alcohol, and the final conversion to the target epoxide. This method is renowned for its exceptionally high enantioselectivity.

Logical Relationship of the Synthetic Steps

Caption: Multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of (E)-1-Nonen-3-ol

-

To a solution of 1-nonyn-3-ol (1.0 mmol) in anhydrous diethyl ether (10 mL) at -78 °C, add Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) solution (1.2 mmol) dropwise.

-

Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of water, followed by 15% NaOH solution.

-

Filter the resulting suspension and extract the filtrate with diethyl ether.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield (E)-1-nonen-3-ol.

Step 2: Sharpless Asymmetric Epoxidation

-

To a solution of titanium(IV) isopropoxide (0.2 mmol) in dry dichloromethane (10 mL) at -20 °C, add (+)-diethyl tartrate (0.24 mmol).

-